molecular formula C12H22N2O2 B14774667 tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B14774667
M. Wt: 226.32 g/mol
InChI Key: DPYIUHWPQGIBSS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentane ring fused with a pyrrole ring, which is further substituted with an amino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where a diketone reacts with an amine under acidic conditions to form the pyrrole ring . The cyclopentane ring can be introduced through a series of cyclization reactions, and the tert-butyl ester group is usually added via esterification reactions using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Lacks the cis configuration.

    cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide: Contains an amide group instead of an ester.

Uniqueness: cis-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-/m1/s1

InChI Key

DPYIUHWPQGIBSS-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N

Origin of Product

United States

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